Cas no 73628-29-2 (Benzenethiol, 2-amino-3-fluoro-)

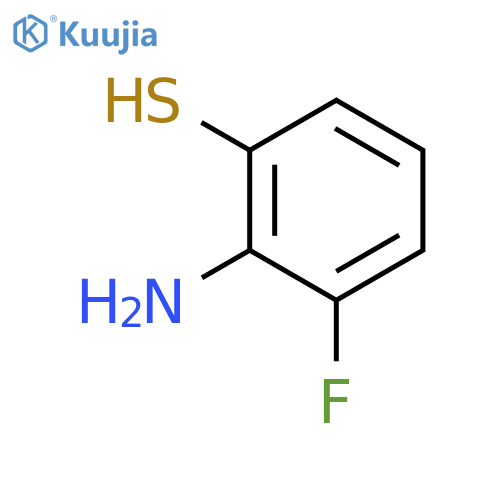

73628-29-2 structure

商品名:Benzenethiol, 2-amino-3-fluoro-

Benzenethiol, 2-amino-3-fluoro- 化学的及び物理的性質

名前と識別子

-

- Benzenethiol, 2-amino-3-fluoro-

- 2-amino-3-fluorobenzenethiol

- SCHEMBL102230

- 73628-29-2

- 2-amino-3-fluorobenzene-1-thiol

- DTXSID40547626

- FT-0706606

- EN300-75191

- CS-0260438

- DB-181959

-

- インチ: InChI=1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2

- InChIKey: ORKWZOSBZMKGAD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)S)N)F

計算された属性

- せいみつぶんしりょう: 143.02049853g/mol

- どういたいしつりょう: 143.02049853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

Benzenethiol, 2-amino-3-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75191-0.05g |

2-amino-3-fluorobenzene-1-thiol |

73628-29-2 | 95% | 0.05g |

$232.0 | 2023-02-12 | |

| Enamine | EN300-75191-0.1g |

2-amino-3-fluorobenzene-1-thiol |

73628-29-2 | 95% | 0.1g |

$347.0 | 2023-02-12 | |

| Enamine | EN300-75191-10.0g |

2-amino-3-fluorobenzene-1-thiol |

73628-29-2 | 95% | 10.0g |

$4299.0 | 2023-02-12 | |

| Enamine | EN300-75191-2.5g |

2-amino-3-fluorobenzene-1-thiol |

73628-29-2 | 95% | 2.5g |

$1959.0 | 2023-02-12 | |

| Enamine | EN300-75191-1.0g |

2-amino-3-fluorobenzene-1-thiol |

73628-29-2 | 95% | 1.0g |

$999.0 | 2023-02-12 | |

| Alichem | A019088952-1g |

2-Amino-3-fluorobenzenethiol |

73628-29-2 | 97% | 1g |

$414.20 | 2023-09-01 | |

| 1PlusChem | 1P005MXQ-50mg |

Benzenethiol, 2-amino-3-fluoro- |

73628-29-2 | 95% | 50mg |

$339.00 | 2023-12-16 | |

| 1PlusChem | 1P005MXQ-2.5g |

Benzenethiol, 2-amino-3-fluoro- |

73628-29-2 | 95% | 2.5g |

$2484.00 | 2023-12-16 | |

| 1PlusChem | 1P005MXQ-5g |

Benzenethiol, 2-amino-3-fluoro- |

73628-29-2 | 95% | 5g |

$3647.00 | 2023-12-16 | |

| 1PlusChem | 1P005MXQ-10g |

Benzenethiol, 2-amino-3-fluoro- |

73628-29-2 | 95% | 10g |

$5376.00 | 2023-12-16 |

Benzenethiol, 2-amino-3-fluoro- 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

73628-29-2 (Benzenethiol, 2-amino-3-fluoro-) 関連製品

- 15178-48-0(2-Fluoro-4-mercaptoaniline)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73628-29-2)Benzenethiol, 2-amino-3-fluoro-

清らかである:99%

はかる:1g

価格 ($):266